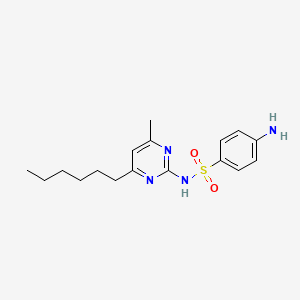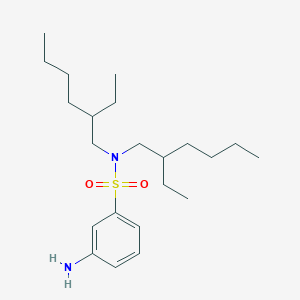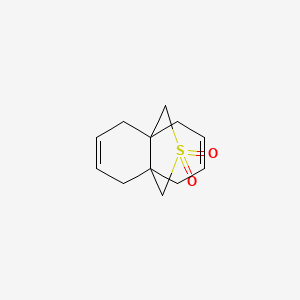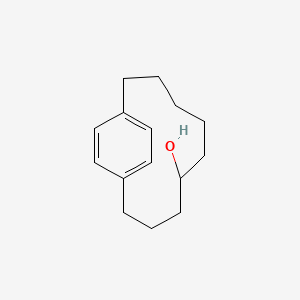
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-hexyl-6-methyl-2-pyrimidinamine with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide can be compared with other sulfonamides such as:
Sulfamerazine: Similar in structure but with a different pyrimidine substitution pattern, leading to variations in biological activity and solubility.
Sulfamethazine: Another sulfonamide with a different substitution pattern, commonly used in veterinary medicine.
Sulfadiazine: Known for its use in treating bacterial infections, particularly in combination with other antibiotics.
Propiedades
Número CAS |
109036-89-7 |
|---|---|
Fórmula molecular |
C17H24N4O2S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
4-amino-N-(4-hexyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H24N4O2S/c1-3-4-5-6-7-15-12-13(2)19-17(20-15)21-24(22,23)16-10-8-14(18)9-11-16/h8-12H,3-7,18H2,1-2H3,(H,19,20,21) |
Clave InChI |
KYRCCWKTPWMTSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)




